![molecular formula C23H18ClFN4O2S B2508550 2-(2-chloro-6-fluorobenzyl)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione CAS No. 1358619-60-9](/img/structure/B2508550.png)
2-(2-chloro-6-fluorobenzyl)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2-chloro-6-fluorobenzyl)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione" is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class. This class of compounds is known for its potential pharmacological activities, which makes the synthesis and study of such derivatives of significant interest in medicinal chemistry.
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can be achieved through a one-pot synthesis method as described in the first paper. This method involves the condensation of 2-aminobenzimidazole or 3-amino-1,2,4-triazole with an aldehyde and a β-dicarbonyl compound in the presence of thiamine hydrochloride (VB1) as a catalyst, using water as a solvent . Although the specific compound is not mentioned, the general method could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a triazolo ring fused to a pyrimidine ring. The compound would also have substituents on the benzyl and ethylbenzyl groups, which could influence its chemical behavior and biological activity. The exact structure would need to be confirmed by spectroscopic methods such as NMR, IR, UV, and MS, as well as elemental analysis .
Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the presence of the triazolo and pyrimidine rings, as well as the substituents attached to these rings. The compound could potentially undergo further chemical reactions, such as nucleophilic substitution or addition reactions, depending on the nature of the substituents and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be determined by its molecular structure. The presence of halogens (chlorine and fluorine) and the aromatic system could affect its polarity, solubility, and stability. The compound's crystalline structure, melting point, and solubility in various solvents would be important parameters to consider in its characterization and application. The compound's behavior in different pH environments and its thermal stability would also be relevant for its practical use.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
- Microwave-assisted Synthesis of Fused Heterocycles : The utility of microwave irradiation in synthesizing fused heterocycles, including pyrimidines and triazolopyrimidines, demonstrates a methodological advancement in heterocyclic chemistry. This technique offers rapid synthesis and functional diversification of heterocyclic compounds, which is fundamental in drug discovery and material science (Shaaban, 2008).
Antimicrobial Activity
- Synthesis and Antimicrobial Activities : Compounds related to thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antimicrobial activities. This research indicates the potential of such compounds in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance activity (Bhuiyan & Hossain, 2009).
Herbicidal Activities
- Herbicidal Activities of Pyrimidine Diones : The synthesis of trifluoromethyl pyrimidine diones and their evaluation as herbicides indicates the agricultural applications of these compounds. Such research underscores the potential of heterocyclic compounds in developing new agrochemicals (Huazheng, 2013).
Anticonvulsant Activity
- Anticonvulsant Activity of Pyrimidine Derivatives : The study of pyrimidine derivatives for their anticonvulsant activity illustrates the potential of these compounds in therapeutic applications, particularly in treating epilepsy and related disorders (Kelley et al., 1995).
Organic Light-emitting Properties
- Supramolecular Microfibers with Light-emitting Properties : The synthesis and self-assembly of triazolopyrimidine derivatives into supramolecular microfibers that exhibit blue organic light-emitting properties open avenues for their application in optoelectronic devices (Liu et al., 2008).
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on synthesizing it and characterizing its physical and chemical properties. If it’s intended to be a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .
Propriétés
IUPAC Name |
11-[(2-chloro-6-fluorophenyl)methyl]-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN4O2S/c1-2-14-6-8-15(9-7-14)12-27-21(30)20-19(10-11-32-20)29-22(27)26-28(23(29)31)13-16-17(24)4-3-5-18(16)25/h3-11H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBFIRFQBKVVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN(C4=O)CC5=C(C=CC=C5Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorobenzyl)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2508467.png)

![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2508471.png)
![3-(3,4-dimethoxyphenyl)-2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508472.png)
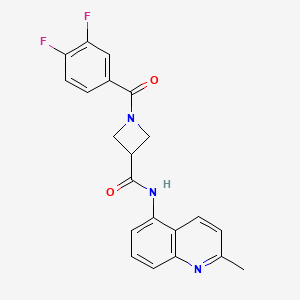
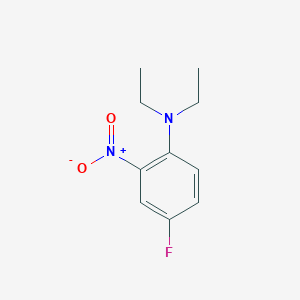
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2508475.png)
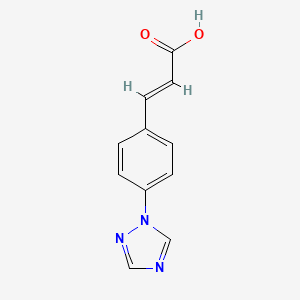
![2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione](/img/structure/B2508477.png)
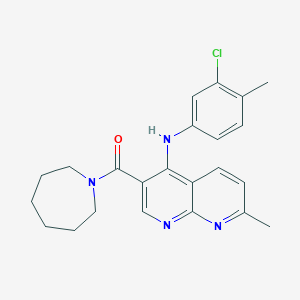
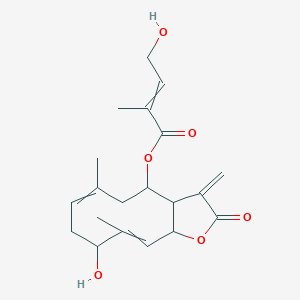
![1-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2508486.png)
![1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2508487.png)
![5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2508490.png)